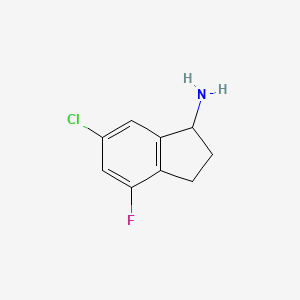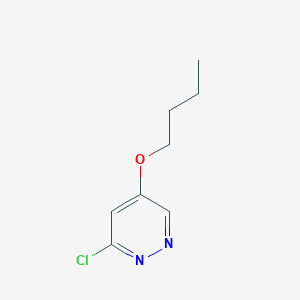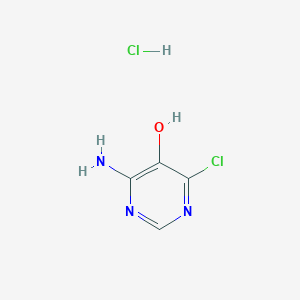![molecular formula C10H6N2O2 B11908792 [1]Benzopyrano[3,2-c]pyrazol-9(1H)-one CAS No. 111570-53-7](/img/structure/B11908792.png)
[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1Benzopyrano[3,2-c]pyrazol-9(1H)-one is a tricyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused benzopyran and pyrazole ring system. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,2-c]pyrazol-9(1H)-one typically involves the cyclization of 1-aryl-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones. This process can be achieved by reacting 4-hydroxycoumarin with arylhydrazines to form the intermediate pyrazolin-5-ones, which are then cyclized using triethyl orthoacetate . The reaction conditions generally involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for 1Benzopyrano[3,2-c]pyrazol-9(1H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1Benzopyrano[3,2-c]pyrazol-9(1H)-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
- Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1Benzopyrano[3,2-c]pyrazol-9(1H)-one has several scientific research applications, including:
- Medicinal Chemistry: The compound is studied for its potential as a benzodiazepine receptor ligand, which could lead to the development of new anxiolytic and sedative drugs .
- Biological Studies: Its unique structure makes it a valuable tool for studying the interactions between heteroaromatic compounds and biological targets.
- Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1Benzopyrano[3,2-c]pyrazol-9(1H)-one involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects . The exact pathways involved in these interactions are still under investigation, but they are believed to involve changes in receptor conformation and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- 1Benzopyrano[4,3-c]pyrazol-3(2H)-ones: These compounds share a similar fused ring system but differ in the position of the pyrazole ring.
- 1Benzopyrano[2,3-c]pyrazol-4-ones: These compounds have a different arrangement of the fused rings, leading to distinct chemical properties .
Uniqueness: 1Benzopyrano[3,2-c]pyrazol-9(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
111570-53-7 |
|---|---|
Molekularformel |
C10H6N2O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1H-chromeno[3,2-c]pyrazol-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-6-3-1-2-4-7(6)14-8-5-11-12-9(8)10/h1-5H,(H,11,12) |
InChI-Schlüssel |
LMGQRGFAIWFOPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)


![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)






![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)

